

Application Notes and Protocols: Heterologous Expression of Sakacin P in E. coli Systems

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sakacin P is a class IIa bacteriocin produced by Lactobacillus sakei, exhibiting strong antimicrobial activity against various foodborne pathogens, notably Listeria monocytogenes.[1] Its potential as a natural food preservative and a therapeutic agent has garnered significant interest. However, the production of **sakacin P** in its native host is often limited due to complex regulatory mechanisms.[1] Heterologous expression in well-characterized systems like Escherichia coli offers a promising alternative for large-scale, cost-effective production. These application notes provide a comprehensive guide to the heterologous expression of **sakacin P** in E. coli, covering vector design, host strain selection, expression, purification, and activity assessment.

Data Presentation

Table 1: Key Genetic Components for Sakacin P Expression



Component	Gene Name	Organism of Origin	Function	Reference
Pre-sakacin P	sppA	Lactobacillus sakei	Structural gene encoding the sakacin P prepende.	[2]
Sakacin P Immunity Protein	spiA	Lactobacillus sakei	Confers immunity to the producer strain against sakacin P.	[2]
Histidine Kinase	sppK	Lactobacillus sakei	Part of a two-component signal transduction system regulating sakacin P production.	[2]
Response Regulator	sppR	Lactobacillus sakei	Part of a two-component signal transduction system regulating sakacin P production.	[2]
ABC Transporter	sppT	Lactobacillus sakei	Involved in the secretion of sakacin P.	[2]
Accessory Protein	sppE	Lactobacillus sakei	Assists the ABC transporter in sakacin P secretion.	[2]



Table 2: Recommended Plasmids and Host Strains for

Sakacin P Expression in E. coli

Plasmid Series	Key Features	Recommended Host Strain	Rationale
pET Vectors (e.g., pET-28a)	T7 promoter, optional His-tag for purification, kanamycin resistance.	E. coli BL21(DE3)	High-level protein expression, deficient in Lon and OmpT proteases.[3]
pET Vectors with pLysS	T7 promoter, co- expression of T7 lysozyme to reduce basal expression.	E. coli BL21(DE3)pLysS	Tighter control of expression, beneficial for potentially toxic proteins.
Codon-optimized synthetic gene	Sequence optimized for E. coli codon usage.	E. coli BL21(DE3)	Can significantly enhance protein expression levels.[4]

Table 3: Optimization of Sakacin P Expression

Conditions

Parameter	Recommended Condition	Rationale
Induction Temperature	16-25°C	Lower temperatures can improve protein solubility and activity.[1]
IPTG Concentration	0.1 - 1.0 mM	To induce expression from the T7 promoter.
Induction Time	4 hours to overnight	Dependent on expression temperature and protein stability.
Culture Medium	Luria-Bertani (LB) Broth	Standard medium for E. coli growth and protein expression.
Antibiotic Selection	Kanamycin (for pET-28a)	To maintain the expression plasmid.
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Experimental Protocols

Protocol 1: Construction of Sakacin P Expression Vector

This protocol describes the cloning of the **sakacin P** structural gene (sppA) into a pET expression vector.

- 1.1. Gene Synthesis and Codon Optimization:
- The nucleotide sequence of the sppA gene from Lactobacillus sakei should be obtained from a public database such as GenBank.
- For optimal expression in E. coli, the gene sequence should be codon-optimized.[4][5] This can be achieved using commercially available gene synthesis services.
- Restriction sites (e.g., Ndel and Xhol for pET-28a) should be added to the 5' and 3' ends of the gene, respectively, to facilitate cloning. An optional N-terminal or C-terminal His6-tag can be incorporated for subsequent purification.
- 1.2. Vector and Insert Preparation:
- Digest the pET-28a vector and the synthetic sppA gene with the selected restriction enzymes (e.g., Ndel and Xhol) according to the manufacturer's instructions.
- Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation:

- Set up a ligation reaction with the purified vector and insert at a molar ratio of approximately
 1:3 (vector:insert).
- Incubate the reaction with T4 DNA ligase at the recommended temperature and time.
- 1.4. Transformation into Cloning Host:
- Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, using a standard heat-shock or electroporation protocol.



- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
- Incubate overnight at 37°C.

1.5. Verification of Clones:

- Perform colony PCR on the resulting colonies to screen for positive clones containing the sppA insert.
- Isolate plasmid DNA from positive clones and confirm the insert by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression of Sakacin P

2.1. Transformation into Expression Host:

- Transform the verified pET-sppA plasmid into a competent E. coli BL21(DE3) expression host.[6]
- Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

- Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[7]
- Cool the culture to the desired induction temperature (e.g., 20°C).
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[7]
- Incubate the culture for a further 4-16 hours at the lower temperature with shaking. Low-temperature induction can improve the activity of sakacin P.[1]



2.3. Cell Harvesting:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of Recombinant Sakacin P

3.1. Cell Lysis:

- Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged protein).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.[1]
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
- 3.2. Affinity Chromatography (for His-tagged sakacin P):
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the recombinant sakacin P with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- 3.3. Buffer Exchange and Concentration:
- Perform buffer exchange on the eluted fractions into a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.
- Concentrate the purified protein using a centrifugal filter unit if necessary.
- 3.4. Purity Assessment:



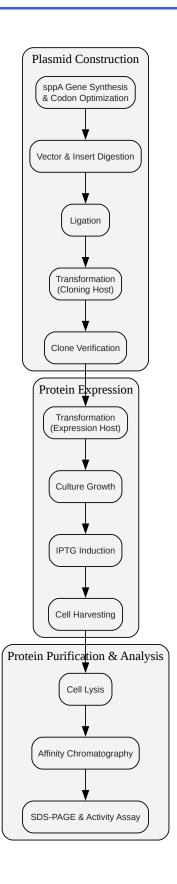
- Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
- Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 4: Sakacin P Activity Assay (Agar Well Diffusion Method)

- Prepare an overnight culture of an indicator strain, such as Listeria monocytogenes.
- Prepare agar plates with a suitable medium (e.g., BHI agar).
- Inoculate the molten agar with the indicator strain culture before pouring the plates.
- Once the agar has solidified, create wells of a defined diameter in the agar.
- Add a known concentration of the purified recombinant sakacin P to the wells.
- Incubate the plates at the optimal growth temperature for the indicator strain.
- Measure the diameter of the inhibition zone around the wells. The activity is typically
 expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution
 showing a clear zone of inhibition.

Mandatory Visualizations





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Caption: Experimental workflow for heterologous expression of **sakacin P** in E. coli.

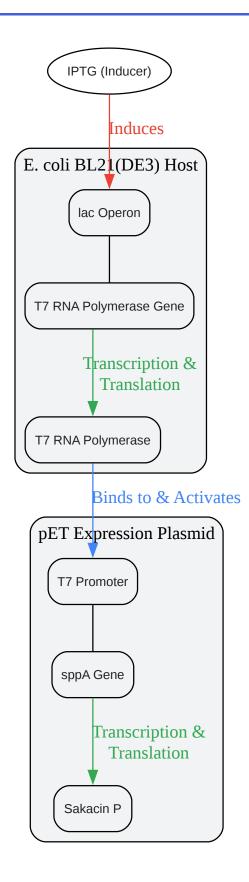




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Caption: Key components of a pET vector for ${\bf sakacin}\ {\bf P}$ expression.





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Caption: IPTG induction pathway in the pET system for **sakacin P** expression.



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